molecular formula C13H17N5O2S B7436279 N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide

N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide

Numéro de catalogue B7436279
Poids moléculaire: 307.37 g/mol
Clé InChI: GGPINFUOWNSYAW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide, also known as MPP or S 32006, is a chemical compound that has been studied for its potential therapeutic effects. It belongs to the class of piperidine sulfonamides and has shown promising results in preclinical studies for the treatment of various neurological disorders.

Mécanisme D'action

The exact mechanism of action of N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide is not fully understood. However, it has been suggested that N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide may exert its neuroprotective effects by modulating the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a key neurotrophic factor involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the ability to increase the levels of BDNF, reduce oxidative stress, and modulate the activity of various signaling pathways. N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide is that it has shown promising results in preclinical studies for the treatment of various neurological disorders. Another advantage is that N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Orientations Futures

There are several future directions for the research on N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide. One direction is to further elucidate its mechanism of action, which may help to optimize its therapeutic potential. Another direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Additionally, N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide could be tested in combination with other drugs to determine whether it has synergistic effects. Finally, N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide could be further modified to improve its pharmacokinetic properties and increase its brain penetration.

Méthodes De Synthèse

The synthesis of N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 1,2,3,4-tetrahydroisoquinoline, which is then converted to the key intermediate 1-(pyridin-3-yl)pyrazolidin-3-amine. The final step involves the reaction of this intermediate with N-methylpiperidine-3-sulfonyl chloride to yield N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide.

Applications De Recherche Scientifique

N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Preclinical studies have shown that N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide has neuroprotective and neurotrophic effects, which may be beneficial in the treatment of these disorders.

Propriétés

IUPAC Name

N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-14-21(19,20)10-3-2-8-18(9-10)13-12-11(4-5-17-13)15-6-7-16-12/h4-7,10,14H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPINFUOWNSYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1CCCN(C1)C2=NC=CC3=NC=CN=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.